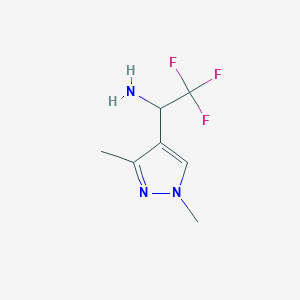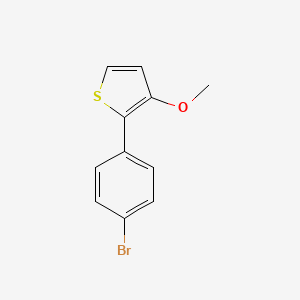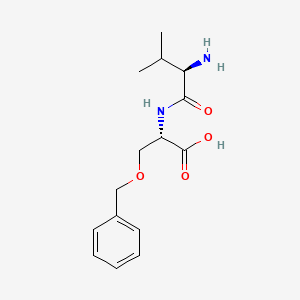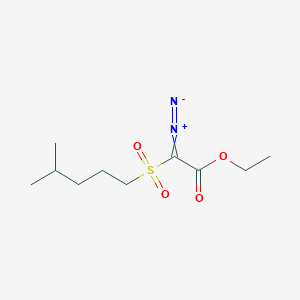
2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate is a chemical compound known for its unique structure and reactivity This compound is characterized by the presence of a diazonium group, an ethoxy group, and a sulfonyl group attached to an ethenolate backbone
Vorbereitungsmethoden
The synthesis of 2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate typically involves the reaction of an appropriate precursor with a diazotizing agent under controlled conditions. One common method involves the reaction of 1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethene with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the diazonium salt. The reaction is carried out at low temperatures to ensure the stability of the diazonium compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, leading to the formation of substituted products.
Coupling Reactions: The compound can participate in coupling reactions with aromatic compounds to form azo compounds, which are useful in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine, which can further undergo various transformations.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or reducing agent used.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, such as polymers and dyes, due to its ability to form stable azo compounds.
Biological Studies: Researchers use this compound to study the effects of diazonium salts on biological systems, including their potential as antimicrobial agents.
Industrial Applications: It is employed in the production of dyes and pigments, where its reactivity and stability are advantageous.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various transformations. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in substitution and coupling reactions, where the diazonium group is replaced or coupled with other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate include other diazonium salts, such as:
2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate: This compound has a similar diazonium group but differs in the structure of the backbone and the presence of additional functional groups.
2-Diazonio-1-ethoxy-2-(4-methylphenyl)sulfonyl]ethenolate: This compound has a phenyl group instead of a pentane group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and stability, making it valuable for various applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
921755-26-2 |
|---|---|
Molekularformel |
C10H18N2O4S |
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
ethyl 2-diazo-2-(4-methylpentylsulfonyl)acetate |
InChI |
InChI=1S/C10H18N2O4S/c1-4-16-10(13)9(12-11)17(14,15)7-5-6-8(2)3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
JORNGWBYENUDQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=[N+]=[N-])S(=O)(=O)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane)](/img/structure/B12630825.png)
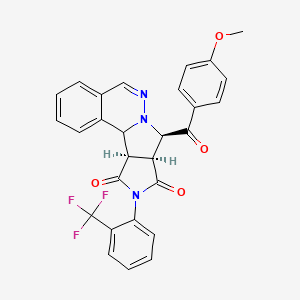
![propan-2-yl 2-[[[(4R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12630844.png)
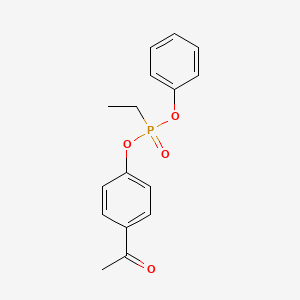
![1-[(4-methylphenyl)sulfonyl]-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(prop-2-en-1-ylamino)butan-2-yl]piperidine-4-carboxamide](/img/structure/B12630868.png)
![3-Phenyl-6-{4-[2-(trifluoromethyl)phenoxy]piperidin-1-yl}pyridazine](/img/structure/B12630878.png)
![5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone](/img/structure/B12630881.png)
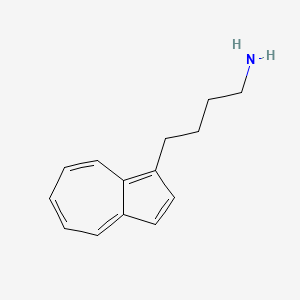
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12630888.png)
![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B12630890.png)

